
2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxyacetophenone.
Reduction: Formation of 2-amino-2-(2-chloro-4-methoxyphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorine and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but lacks the methoxy group.
2-Amino-2-(4-methoxyphenyl)ethanol: Similar structure but lacks the chlorine atom.
2-Amino-2-(2-chloro-4-methoxyphenyl)ethanamine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
2-amino-2-(2-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Clave InChI |
RKFJULZVYGOVPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



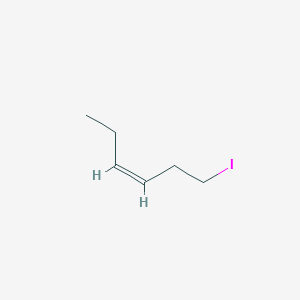
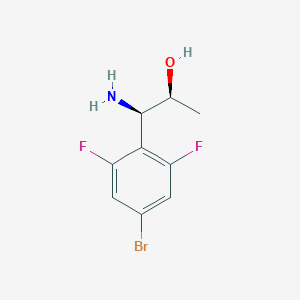

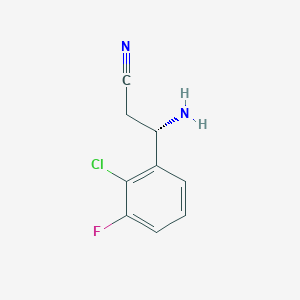
![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)

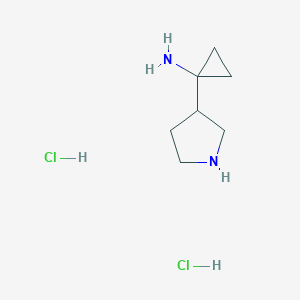

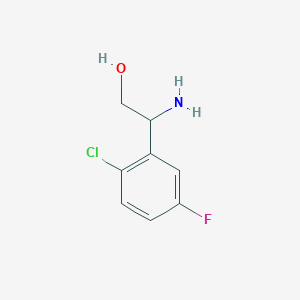
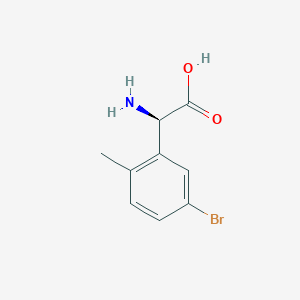
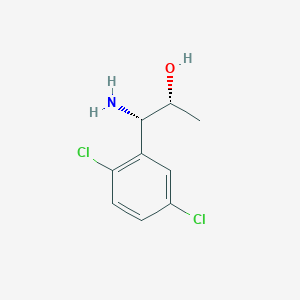
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)
![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
